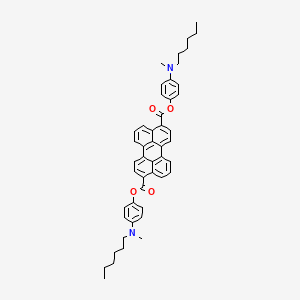

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C48H50N2O4 and a molecular weight of 718.92 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with hexyl(methyl)amino groups. It is commonly used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate typically involves the reaction of perylene-3,9-dicarboxylic acid with 4-(hexyl(methyl)amino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perylene quinones, while substitution reactions can yield various substituted perylene derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent dye and in the synthesis of other complex organic molecules.

Biology: Employed in biological imaging due to its fluorescent properties.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Wirkmechanismus

The mechanism of action of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is largely dependent on its application. In biological systems, its fluorescent properties allow it to be used as a marker for imaging. In electronic applications, its ability to transport charge makes it useful in devices like OLEDs and OPVs. The molecular targets and pathways involved vary based on the specific use case .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perylene diimides: These compounds share a similar perylene core but differ in their substituents.

Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups.

Uniqueness

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics .

Biologische Aktivität

Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate (abbreviated as BHPD) is a synthetic organic compound with potential applications in various biological and material sciences. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C48H50N2O4

- Molecular Weight : 718.92 g/mol

- CAS Number : 89133-10-8

- LogP : 12.21 (indicating high lipophilicity)

These properties suggest that BHPD is a large, hydrophobic molecule, which may influence its interaction with biological systems.

Biological Activity Overview

BHPD has been investigated for various biological activities, including:

- Anticancer Activity : Research indicates that perylene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antimicrobial Properties : Compounds similar to BHPD have shown antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .

- Photodynamic Therapy (PDT) : Due to its strong absorption in the visible spectrum, BHPD can be utilized in PDT for cancer treatment. Upon light activation, it generates singlet oxygen, which can selectively damage tumor cells while sparing healthy tissues .

The biological activity of BHPD can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon excitation by light, BHPD produces ROS that induce oxidative stress in target cells, leading to cell death.

- Membrane Disruption : The lipophilic nature of BHPD allows it to integrate into cellular membranes, disrupting their integrity and function.

- DNA Interaction : Some studies suggest that perylene derivatives can intercalate into DNA, potentially leading to mutagenic effects or cell cycle arrest .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of BHPD on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to ROS generation and subsequent apoptosis induction .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

| 20 | 10 |

Case Study 2: Antimicrobial Activity

In a separate investigation, BHPD was tested against various bacterial strains including E. coli and S. aureus. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Eigenschaften

CAS-Nummer |

89133-10-8 |

|---|---|

Molekularformel |

C48H50N2O4 |

Molekulargewicht |

718.9 g/mol |

IUPAC-Name |

bis[4-[hexyl(methyl)amino]phenyl] perylene-3,9-dicarboxylate |

InChI |

InChI=1S/C48H50N2O4/c1-5-7-9-11-31-49(3)33-19-23-35(24-20-33)53-47(51)43-29-27-41-38-16-14-18-40-44(30-28-42(46(38)40)37-15-13-17-39(43)45(37)41)48(52)54-36-25-21-34(22-26-36)50(4)32-12-10-8-6-2/h13-30H,5-12,31-32H2,1-4H3 |

InChI-Schlüssel |

RYCYROMMYSFJGA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)N(C)CCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.